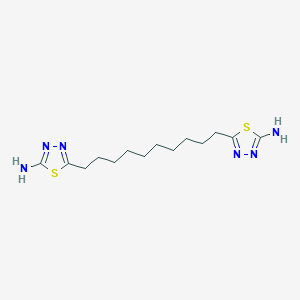
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-propionylhydrazinecarbothioamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a hydrazine derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMPP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the function of the nervous system.
Biochemical and Physiological Effects
DMPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DMPP induces apoptosis in cancer cells by activating the caspase pathway. DMPP has also been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that DMPP increases the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through leaching and volatilization.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of DMPP, including the development of new antitumor agents based on DMPP, the development of new antibiotics based on DMPP, and the study of the mechanism of action of DMPP. Additionally, the application of DMPP in material science and agriculture should be further explored. Overall, DMPP has great potential for various applications and warrants further study.
Applications De Recherche Scientifique
DMPP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPP has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. DMPP has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. In agriculture, DMPP has been found to increase the efficiency of nitrogen fertilizers, leading to increased crop yields. In material science, DMPP has been used as a ligand for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-4-11(16)14-15-12(17)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXAIFRRZTZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4716728.png)


![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4716739.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)
![N-[5-(2-{[2-(4-methylphenoxy)ethyl]thio}phenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)